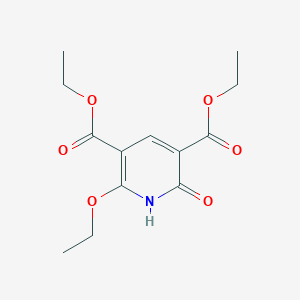

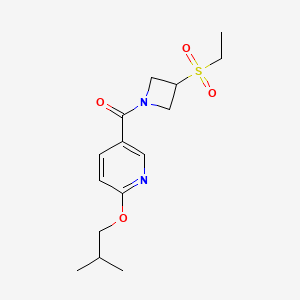

![molecular formula C28H26N4O2S2 B2641703 N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide CAS No. 532974-47-3](/img/structure/B2641703.png)

N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring, an indole ring, and a benzamide group . It is related to a class of compounds that have been studied for their potential pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds often involves the coupling of substituted 2-amino benzothiazoles with other components . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The structure of similar compounds has been analyzed using various spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, and UV-visible spectroscopy . The compound may crystallize in the monoclinic space group P2/c .Chemical Reactions Analysis

The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. For instance, solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles have been reported .科学的研究の応用

Corrosion Inhibition

Research has shown that benzothiazole derivatives can act as effective corrosion inhibitors for carbon steel in acidic environments. These compounds, including those related to the chemical structure of interest, have been studied for their ability to protect against corrosion through both physical and chemical adsorption onto metal surfaces. Advanced methods such as electrochemical impedance spectroscopy and potentiodynamic polarization have been used to evaluate their performance, demonstrating higher inhibition efficiencies compared to previously reported inhibitors in the benzothiazole family (Hu et al., 2016).

Synthesis and Chemical Reactions

The compound has also been utilized in the synthesis of structurally diverse libraries through various chemical reactions, including alkylation and ring closure. These processes have led to the creation of compounds with potential applications across different fields of chemistry and pharmacology. For example, a ketonic Mannich base derived from similar core structures has been used as a starting material for generating a variety of compounds through reactions with S-alkylated dithiocarbamic acid salts, aryl mercaptans, and various aliphatic and aromatic amines, showcasing the versatility of these molecules in synthetic chemistry (Roman, 2013).

Anticancer Activity

Benzothiazole acylhydrazones, structurally related to the compound , have been synthesized and evaluated for their anticancer activity. These studies have shown that specific substitutions on the benzothiazole scaffold can significantly affect their antitumor properties, leading to the development of new potential anticancer agents. These compounds have been tested against various cancer cell lines, indicating their promise in the fight against cancer (Osmaniye et al., 2018).

Anticonvulsant and Electrophysiological Activity

Further research into N-substituted imidazolylbenzamides, including benzothiazole derivatives, has demonstrated their potential as selective class III electrophysiological agents. These compounds have shown comparable potency to known class III agents in in vitro assays, indicating their potential use in cardiac applications (Morgan et al., 1990).

作用機序

Target of Action

The primary target of N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

This compound interacts with its targets, the COX enzymes, by suppressing their activity . This suppression inhibits the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin .

Biochemical Pathways

The inhibition of COX enzymes by this compound affects the arachidonic acid pathway . This results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin, which are involved in inflammation and pain signaling .

Pharmacokinetics

Similar benzothiazole derivatives have shown favorable pharmacokinetic profiles . The impact on bioavailability would depend on factors such as absorption, distribution, metabolism, and excretion, which need further investigation.

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of inflammation and pain signaling due to the reduced production of thromboxane, prostaglandins, and prostacyclin .

将来の方向性

特性

IUPAC Name |

N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O2S2/c1-18-13-19(2)15-20(14-18)27(34)29-11-12-32-16-25(21-7-3-5-9-23(21)32)35-17-26(33)31-28-30-22-8-4-6-10-24(22)36-28/h3-10,13-16H,11-12,17H2,1-2H3,(H,29,34)(H,30,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTWXQDUISOSSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC5=CC=CC=C5S4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

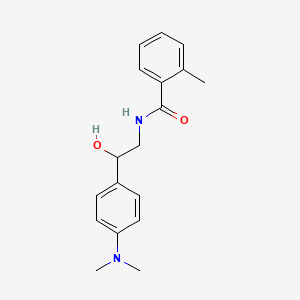

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide hydrochloride](/img/structure/B2641620.png)

![4-Imidazol-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2641623.png)

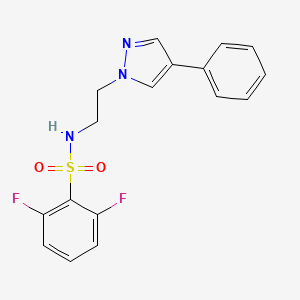

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide](/img/structure/B2641625.png)

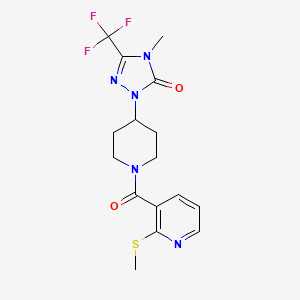

![7-(tert-butyl)-3-butyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2641630.png)

![N-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]aniline](/img/structure/B2641639.png)

![N-[2-[2-(cyclohexen-1-yl)ethylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2641642.png)

![8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine](/img/structure/B2641643.png)